![molecular formula C19H28N6O2 B7143947 1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7143947.png)
1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide is a complex organic compound that combines the structural features of adamantane, tetrazole, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide typically involves multiple steps:
-
Formation of Adamantane-1-carbonyl Chloride:
Starting Material: Adamantane
Reagents: Thionyl chloride (SOCl₂)
Conditions: Reflux in an inert atmosphere
Reaction: Adamantane reacts with thionyl chloride to form adamantane-1-carbonyl chloride.
-
Synthesis of Tetrazole Derivative:
Starting Material: 2-bromoethylamine hydrobromide
Reagents: Sodium azide (NaN₃)
Conditions: Reflux in dimethylformamide (DMF)
Reaction: 2-bromoethylamine hydrobromide reacts with sodium azide to form 2-(tetrazol-2-yl)ethylamine.
-
Coupling Reaction:
Starting Materials: Adamantane-1-carbonyl chloride and 2-(tetrazol-2-yl)ethylamine
Reagents: Triethylamine (TEA)
Conditions: Room temperature
Reaction: Adamantane-1-carbonyl chloride reacts with 2-(tetrazol-2-yl)ethylamine in the presence of triethylamine to form 1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]amine.
-
Formation of Pyrrolidine-2-carboxamide:
Starting Material: Pyrrolidine-2-carboxylic acid
Reagents: Carbonyldiimidazole (CDI)
Reaction: Pyrrolidine-2-carboxylic acid reacts with carbonyldiimidazole to form pyrrolidine-2-carboxamide.
-
Final Coupling:
Starting Materials: 1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]amine and pyrrolidine-2-carboxamide
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction: The final coupling reaction between 1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]amine and pyrrolidine-2-carboxamide in the presence of DCC and DMAP yields the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
**Major Products:
Properties
IUPAC Name |
1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c26-17(20-3-5-25-22-12-21-23-25)16-2-1-4-24(16)18(27)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-16H,1-11H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHPUORLTKTXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)NCCN5N=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
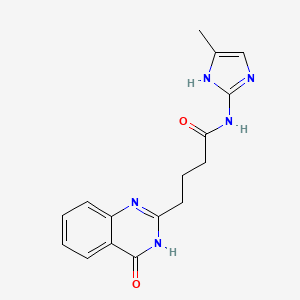
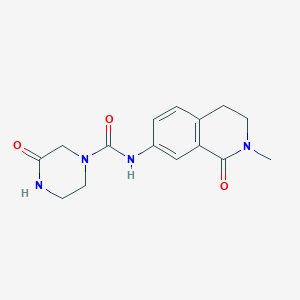
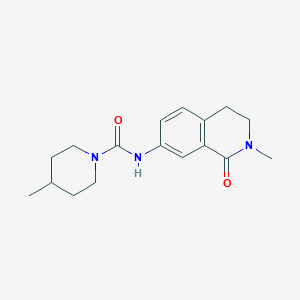
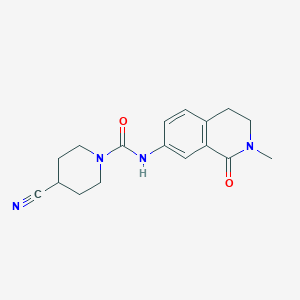
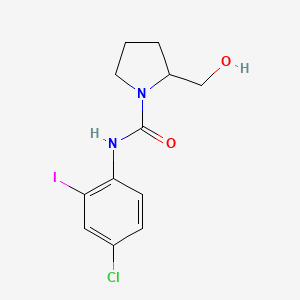
![1-[4-(Pyrrolidine-1-carbonyl)phenyl]-3-(3-tricyclo[3.2.1.02,4]octanyl)urea](/img/structure/B7143921.png)
![1-(3-Ethoxy-4-methoxyphenyl)-3-(3-tricyclo[3.2.1.02,4]octanyl)urea](/img/structure/B7143935.png)
![N-(3-ethoxy-4-methoxyphenyl)-4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7143939.png)
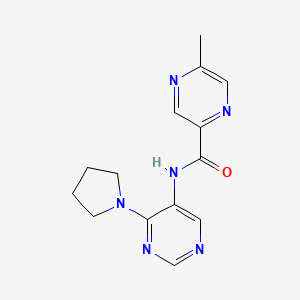
![2-(4-methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7143958.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7143962.png)
![Imidazo[1,2-a]pyridin-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7143970.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7143973.png)
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
